molecular formula C19H31NO B12388711 SORT-PGRN interaction inhibitor 2 CAS No. 1008233-79-1

SORT-PGRN interaction inhibitor 2

カタログ番号: B12388711
CAS番号: 1008233-79-1
分子量: 289.5 g/mol
InChIキー: PICXSYRGOPRWNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SORT-PGRN interaction inhibitor 2 is a compound that inhibits the interaction between sortilin and progranulin. This inhibition results in decreased expression of sortilin protein and increased secretion of extracellular progranulin in mammalian cell lines. The compound is primarily used in research related to neurological diseases, as it has the potential to increase progranulin levels, which are associated with various neurodegenerative conditions .

準備方法

The synthetic routes and reaction conditions for SORT-PGRN interaction inhibitor 2 are not extensively detailed in the available literature. it is known that the compound can be prepared by dissolving 2 milligrams of the substance in 50 microliters of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 milligrams per milliliter. For in vivo experiments, the stock solution can be further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve the desired concentration .

化学反応の分析

SORT-PGRN interaction inhibitor 2 primarily undergoes interactions that affect protein expression and secretion in mammalian cells. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the context of its biological activity. Instead, it modulates the expression of sortilin and the secretion of progranulin through its inhibitory action .

科学的研究の応用

SORT-PGRN interaction inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Neurological Disease Research: The compound is used to study the role of progranulin in neurodegenerative diseases such as frontotemporal dementia and Alzheimer’s disease. .

    Cell Biology: The compound is utilized to understand the mechanisms of protein trafficking and secretion in mammalian cells.

    Drug Development: this compound serves as a lead compound for the development of new drugs targeting neurodegenerative diseases.

作用機序

SORT-PGRN interaction inhibitor 2 exerts its effects by inhibiting the interaction between sortilin and progranulin. Sortilin is a membrane transporter that binds to progranulin, leading to its cellular uptake and degradation in the lysosome. By inhibiting this interaction, this compound decreases the expression of sortilin protein and increases the secretion of extracellular progranulin. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased progranulin levels can have neuroprotective effects .

類似化合物との比較

SORT-PGRN interaction inhibitor 2 is unique in its ability to specifically inhibit the interaction between sortilin and progranulin. Similar compounds that target the same pathway include:

These compounds highlight the uniqueness of this compound in its specific inhibition of the sortilin-progranulin interaction, making it a valuable tool for research in neurodegenerative diseases.

特性

CAS番号

1008233-79-1

分子式

C19H31NO

分子量

289.5 g/mol

IUPAC名

1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methylpiperidine

InChI

InChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3

InChIキー

PICXSYRGOPRWNV-UHFFFAOYSA-N

正規SMILES

CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。